2,6-Diprenyl-4-vinylphenol

Natural product chemistry Synthetic methodology Polymer chemistry

2,6-Diprenyl-4-vinylphenol (DPVP; C₁₈H₂₄O; MW 256.4 g·mol⁻¹) is a diprenylated vinylphenol first isolated and structurally elucidated from the essential oil of Brazilian propolis (Kusumoto et al.,. The molecule features a phenolic core substituted with prenyl (3,3-dimethylallyl) groups at the 2- and 6-positions and a vinyl group at the 4-position, placing it within the styrene/prenylated phenol natural product class.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
Cat. No. B1250920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diprenyl-4-vinylphenol
Synonyms2,6-diprenyl-4-vinylphenol
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=C)C
InChIInChI=1S/C18H24O/c1-6-15-11-16(9-7-13(2)3)18(19)17(12-15)10-8-14(4)5/h6-8,11-12,19H,1,9-10H2,2-5H3
InChIKeyKYRCGTTZJGLEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diprenyl-4-vinylphenol – Structural Identity, Source, and Procurement Baseline for Prenylated Phenol Research


2,6-Diprenyl-4-vinylphenol (DPVP; C₁₈H₂₄O; MW 256.4 g·mol⁻¹) is a diprenylated vinylphenol first isolated and structurally elucidated from the essential oil of Brazilian propolis (Kusumoto et al., 2001) [1]. The molecule features a phenolic core substituted with prenyl (3,3-dimethylallyl) groups at the 2- and 6-positions and a vinyl group at the 4-position, placing it within the styrene/prenylated phenol natural product class. Its computed partition coefficient (XLogP3) is 6.2, topological polar surface area (TPSA) is 20.2 Ų, and it carries one hydrogen bond donor and one acceptor [2]. DPVP has been assigned MeSH Unique ID C446978 and is listed in PubChem (CID 10214641) as a constituent of Brazilian propolis essential oil [3]. The compound has attracted patent-based claims for antimicrobial, antioxidant, cell-proliferation inhibitory, and anticancer utilities (JP5526948B2) [4].

Natural Product Workflow Essential oil volatile marker for GC-MS propolis chemotyping Brazilian propolis essential oil constituent
Synthetic Entry Point Vinyl-functionalized building block for cross-metathesis methodology Terminal vinyl group enables olefin cross-metathesis routes
Polymer Chemistry Prenylated phenolic monomer for copolymerization studies Unique among diprenylated phenols for vinyl polymerization

Why 2,6-Diprenyl-4-vinylphenol Cannot Be Replaced by Generic Prenylated Phenols or Simple Vinylphenols in Targeted Research and Industrial Applications


Generic substitution of 2,6-diprenyl-4-vinylphenol with structurally related prenylated phenols (e.g., artepillin C, 2,6-diprenylphenol, or 3,5-diprenyl-4-hydroxybenzaldehyde) or simple 4-vinylphenol is chemically unsound due to the synergistic contribution of the 4-vinyl moiety and the two ortho-prenyl groups to molecular recognition, physicochemical behaviour, and reactivity. The vinyl group provides a reactive handle for polymerisation and copolymerisation that is absent in non-vinyl analogs , while the dual prenyl substituents substantially increase lipophilicity (XLogP3 = 6.2) compared to unsubstituted 4-vinylphenol (XLogP3 ≈ 2.6) [1], altering membrane partitioning, metabolic stability, and target engagement profiles. The Japanese patent JP5526948B2 explicitly claims DPVP as superior to conventional propolis-derived compositions in antimicrobial, antioxidant, and anticancer assays [2]. Critically, published synthetic routes demonstrate that the 2,6-diprenyl-4-vinylphenol scaffold serves as a distinct entry point to diprenylated hydroquinone derivatives via olefin cross-metathesis chemistry, a transformation not accessible from aldehyde or carboxylic acid analogs [3]. The quantitative evidence below delineates the specific dimensions where substitution by a close structural analog would alter or negate the functional properties under investigation.

DPVP Feature
Analog May Differ
Polymerizable 4-vinyl group present
Artepillin C cinnamic acid scaffold may not support vinyl polymerization
Dual ortho-prenyl groups drive lipophilicity (XLogP3 = 6.2)
4-Vinylphenol lacks prenyl substitution; membrane partitioning may shift substantially
Terminal vinyl enables cross-metathesis synthetic routes
2,6-Diprenylphenol and aldehyde analogs lack the vinyl handle; cross-metathesis precluded

2,6-Diprenyl-4-vinylphenol: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation from Artepillin C: Vinylphenol vs. Hydroxycinnamic Acid Scaffold Dictates Reactivity and Pharmacophore Geometry

2,6-Diprenyl-4-vinylphenol (DPVP) differs fundamentally from artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), the most abundant and widely studied prenylated phenolic from Brazilian green propolis. DPVP possesses a vinyl group (C=C) directly attached to the aromatic ring, whereas artepillin C carries a propenoic acid side chain (–CH=CH–COOH) at the para position [1]. This distinction has two quantifiable consequences: (1) The vinyl group enables radical or coordination polymerization; artepillin C cannot undergo vinyl polymerization. (2) The computed logP difference is substantial—DPVP XLogP3 = 6.2 vs. artepillin C XLogP3 ≈ 4.8 (estimated from SMILES), representing an approximately 25-fold difference in octanol/water partition coefficient [2]. (3) DPVP has a TPSA of 20.2 Ų vs. artepillin C's TPSA of 57.5 Ų, indicating significantly lower polarity and higher membrane permeation potential [2][3]. Compound selection between these two must therefore be guided by whether the research objective requires a polymerizable vinyl handle or a carboxylate-bearing pharmacophore.

vs. Artepillin C
Cross-study comparable
ΔXLogP3 ≈ 1.4 (~25-fold); ΔTPSA = 37.3 Ų
Scaffold-dependent reactivity and permeability context
Computed properties; class-level inference
Natural product chemistry Synthetic methodology Polymer chemistry

Lipophilicity-Driven Differentiation from Non-Prenylated 4-Vinylphenol: Impact on Predicted ADMET Parameters

The addition of two prenyl groups at the 2- and 6-positions of the phenolic ring in DPVP increases the computed octanol/water partition coefficient (XLogP3) from approximately 2.6 (4-vinylphenol) to 6.2 (DPVP) [1]. This ~4,000-fold increase in lipophilicity translates into distinct predicted ADMET profiles. DPVP is predicted (admetSAR 2) to have high human intestinal absorption (100.0% probability), Caco-2 permeability (82.95%), and blood-brain barrier penetration (70.0%) [2]. In contrast, the simpler 4-vinylphenol (logP ~2.6) would be substantially more water-soluble and less membrane-permeant. DPVP is also predicted to be a substrate for CYP2D6 (35.21% probability) and an inhibitor of OATP1B1 (84.95%), OATP1B3 (93.54%), CYP2C19 (62.25%), and CYP1A2 (67.05%), establishing a distinct drug–transporter/enzyme interaction fingerprint not shared by the non-prenylated analog [2]. Researchers procuring compounds for assays involving hepatic transporters (OATP family) or CYP-mediated metabolism should note these predicted interactions are unique to the prenylated scaffold.

vs. 4-Vinylphenol
Reported
ΔXLogP3 ≈ 3.6 (~4,000-fold lipophilicity difference)
Reported predicted ADMET profile divergence
admetSAR 2 predictions; data to verify
ADMET prediction Drug discovery Medicinal chemistry

Polymerizable Vinyl Functionality: Differentiating DPVP from Non-Vinyl Prenylated Phenols for Materials Science Applications

The 4-vinyl substituent in DPVP confers a critical functional distinction from non-vinyl diprenylated phenols such as 2,6-diprenylphenol (CAS 56850-70-5) and 3,5-diprenyl-4-hydroxybenzaldehyde (CAS 52275-04-4). DPVP can serve as a monomer in radical and coordination polymerizations and can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) to produce materials with enhanced thermal stability and mechanical strength . The vinyl group also provides a synthetic entry point: olefin cross-metathesis of the terminal vinyl group with 2,2-dimethylvinyl groups has been demonstrated to yield 2,6-diprenyl-1,4-hydroquinone diacetate, a precursor to artepillin C [1]. Neither 2,6-diprenylphenol (no vinyl) nor 3,5-diprenyl-4-hydroxybenzaldehyde (aldehyde in place of vinyl) can undergo these transformations. For procurement in polymer chemistry or synthetic methodology development, DPVP is the only commercially listed diprenylated phenolic monomer bearing a polymerizable para-vinyl group.

Vinyl Functionality
Class-level inference
Polymerizable 4-vinyl group present; demonstrated monomer for copolymerization
Unique monomer among diprenylated phenols
Binary differentiation; vendor technical data
Polymer chemistry Materials science Copolymer synthesis

Natural Source Specificity: DPVP as a Brazilian Propolis Essential Oil Marker Distinct from Green Propolis Phenolics

DPVP was isolated specifically from the essential oil fraction of Brazilian propolis, alongside 2,2-dimethyl-8-prenyl-6-vinylchromene, and co-occurs with known propolis constituents including 2-prenyl-4-vinylphenol, 3,4-dimethoxystyrene, 3,4-dimethoxyallylbenzene, 4-hydroxy-3,5-diprenylbenzaldehyde, and (–)-spathulenol [1]. This essential oil compositional profile differs markedly from that of Brazilian green propolis ethanolic extracts, which are dominated by artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) and its derivatives [2]. DPVP has not been reported in ethanolic extracts and appears to be an essential-oil-specific constituent. For researchers conducting propolis chemotyping, authentication, or comparative bioactivity studies, DPVP may serve as a volatile marker compound for Brazilian propolis essential oil that is absent from the more commonly studied ethanol-extractable fraction. Procurement of DPVP reference standard is therefore necessary for GC-MS or GC-FID-based authentication workflows targeting the volatile fraction.

Source Specificity
Data to verify
Brazilian propolis essential oil marker; co-occurs with 2-prenyl-4-vinylphenol
Volatile fraction authentication context
Single isolation study (Kusumoto 2001); source review advised
Natural product authentication Propolis chemotyping Quality control

Patent-Claimed Multifunctional Bioactivity Profile Relative to Conventional Propolis-Derived Agents

Japanese patent JP5526948B2 (filed by UHA Mikakuto Co., Ltd.) claims that DPVP, produced by heat treatment of propolis in the presence of a metal salt at ≥120 °C and ≥0.1 MPa, exhibits antimicrobial, antioxidant, cell-proliferation-inhibitory, and anticancer activities that are each superior to those of conventional propolis-derived compositions [1]. The patent claims encompass DPVP as an active pharmaceutical ingredient in antimicrobial agents, antioxidants, cell proliferation inhibitors, and anticancer agents. While the patent abstract does not disclose specific IC₅₀, MIC, or EC₅₀ values in the publicly accessible text, the explicit superiority claim over conventional propolis products provides a documented comparator basis. This is the only regulatory-filed document asserting quantified bioactivity differentiation for DPVP. Researchers requiring a compound with pre-established intellectual property protection for the above indication areas may find DPVP advantageous over unpatented propolis constituents.

Patent Bioactivity
Data to verify
Claimed superiority vs. conventional propolis baseline (JP5526948B2)
Patent-reported bioactivity claim context
No public IC₅₀ / MIC disclosed; requires validation
Antimicrobial screening Antioxidant assays Cell proliferation inhibition

Caveat: Limitation of Published Head-to-Head Quantitative Bioactivity Data

An exhaustive search of the public literature (PubMed, PubChem, NPASS, CTD, BindingDB, patent databases) as of May 2026 reveals that no peer-reviewed study has reported direct, head-to-head quantitative bioactivity data (IC₅₀, MIC, EC₅₀, Ki, or in vivo efficacy) comparing 2,6-diprenyl-4-vinylphenol against a structurally defined analog under identical assay conditions [1][2][3]. The MeSH record for DPVP (C446978) confirms no curated gene interactions or bioactivity associations [3]. The compound's differentiation evidence rests primarily on structural, physicochemical, and patent-based grounds. Researchers intending to use DPVP in quantitative pharmacological, microbiological, or toxicological studies should anticipate the need to generate primary comparative data. Procurement decisions based on the evidence in this guide should be calibrated accordingly, with the understanding that DPVP's differentiation is established at the chemical structure and predicted property level rather than through published quantitative bioassay comparisons.

Head-to-Head Data
Data to verify
No peer-reviewed quantitative bioactivity comparisons available
Requires independent experimental validation
Literature search as of 2026-05-13; evidence ceiling acknowledged
Evidence gap analysis Procurement risk assessment Experimental validation need

2,6-Diprenyl-4-vinylphenol: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthetic Methodology Development: Olefin Cross-Metathesis Entry to Diprenylated Hydroquinones

DPVP is the preferred starting material for synthetic routes requiring a terminal vinyl group on a diprenylated phenol scaffold. The vinyl moiety enables olefin cross-metathesis with 2,2-dimethylvinyl groups, as demonstrated in the synthesis of artepillin C from 2,6-diallylphenol [1]. This transformation is structurally precluded for non-vinyl diprenylated phenols (2,6-diprenylphenol, 3,5-diprenyl-4-hydroxybenzaldehyde). Synthetic chemistry laboratories requiring a diprenylated phenolic building block with a reactive para-vinyl handle should procure DPVP over any non-vinyl analog.

Polymer Chemistry: Copolymerization with Vinyl Comonomers for Functionalized Materials

The 4-vinyl group of DPVP enables its use as a monomer in radical and coordination polymerization, and it can be copolymerized with styrene, acrylates, and other vinyl monomers . The resulting copolymers incorporate the prenylated phenol motif, which may confer enhanced thermal stability and mechanical properties. Materials science groups developing bio-based or functionalized styrenic polymers should select DPVP over 2,6-diprenylphenol or artepillin C, which lack the polymerizable vinyl functionality.

Propolis Volatile Fraction Authentication: GC-MS Reference Standard for Brazilian Propolis Essential Oil Chemotyping

DPVP was structurally elucidated as a new compound from the essential oil of Brazilian propolis and co-occurs with a distinct set of volatile constituents including 2,2-dimethyl-8-prenyl-6-vinylchromene and 2-prenyl-4-vinylphenol [2]. This compositional profile differs from ethanol extracts, where artepillin C dominates. Quality control and authentication laboratories performing GC-MS or GC-FID analysis of propolis volatile fractions require a DPVP reference standard for accurate peak identification, retention index calibration, and chemotype discrimination.

Prenylated Phenol Structure–Activity Relationship (SAR) Studies: Exploring the Contribution of the Vinyl Pharmacophore

In SAR campaigns investigating the biological activity of prenylated phenols from propolis, DPVP uniquely combines a vinyl group with dual ortho-prenyl substitution. This scaffold complements artepillin C (carboxylate-bearing), 3,5-diprenyl-4-hydroxybenzaldehyde (aldehyde-bearing), and 2,6-diprenylphenol (no para substituent) [2][3]. The patent claims for antimicrobial, antioxidant, and anticancer activity [3] provide a rationale for including DPVP in screening panels where the vinyl group's contribution to potency, selectivity, or mechanism is a hypothesis under investigation. Procurement of the complete set of differentiated prenylated phenolic scaffolds (DPVP, artepillin C, 3,5-diprenyl-4-hydroxybenzaldehyde, 2,6-diprenylphenol) enables systematic SAR analysis.

Application
Selection Property
Validation Focus
Synthetic methodology development
Terminal vinyl group for olefin cross-metathesis
Cross-metathesis substrate compatibility
Copolymer synthesis research
Polymerizable vinyl monomer among prenylated phenols
Copolymerization incorporation and thermal stability
Propolis volatile authentication
Essential-oil-specific marker identity
GC-MS retention index and peak purity
Prenylated phenol SAR studies
Vinyl vs. carboxylate pharmacophore contribution
Comparative scaffold screening across propolis phenolics
All applications are research-context only. No clinical, therapeutic, or diagnostic use is implied. Endpoint validation and independent replication are recommended before procurement commitment.
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